![molecular formula C20H19N3O7S2 B12473222 N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12473222.png)
N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE typically involves multi-step organic reactions. The starting materials are usually aromatic compounds with functional groups that can undergo sulfonation and nitration reactions. The general synthetic route may include:
Nitration: Introduction of a nitro group into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonamide group using sulfonyl chloride in the presence of a base such as pyridine.
Methoxylation: Introduction of a methoxy group using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction may yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Possible applications as an antimicrobial agent or in drug development.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting bacterial enzymes or interfering with metabolic pathways. The molecular targets could include enzymes like dihydropteroate synthase or other proteins involved in bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
N-(2-METHOXY-5-METHYLPHENYL)-4-(2-NITROBENZENESULFONAMIDO)BENZENESULFONAMIDE is unique due to its specific functional groups and structural complexity, which may confer unique properties and applications compared to simpler sulfonamides.
Eigenschaften
Molekularformel |
C20H19N3O7S2 |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
N-[4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H19N3O7S2/c1-14-7-12-19(30-2)17(13-14)22-31(26,27)16-10-8-15(9-11-16)21-32(28,29)20-6-4-3-5-18(20)23(24)25/h3-13,21-22H,1-2H3 |
InChI-Schlüssel |
XDRIXTWGFNEBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12473146.png)

![4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473156.png)
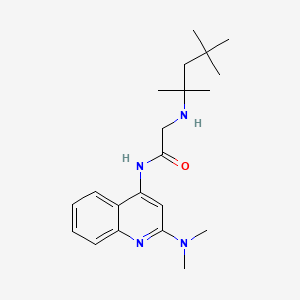
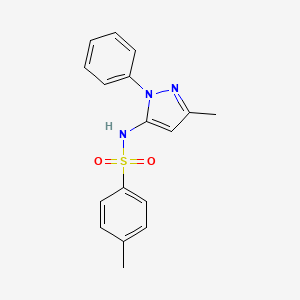
![N-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-(5-chloro-2-methoxyphenyl)methanesulfonamide](/img/structure/B12473174.png)
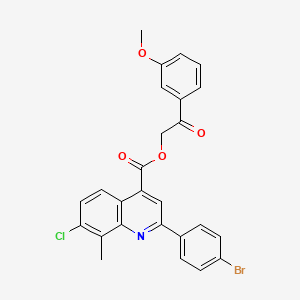
![N~2~-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12473191.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B12473197.png)
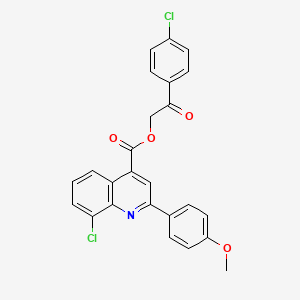
![4-({[1-(Acetylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoic acid](/img/structure/B12473201.png)
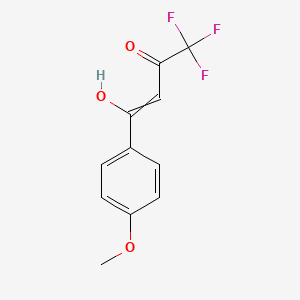
![N-(4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B12473221.png)
